(E)-Olopatadine falls under the category of antihistamines, specifically targeting the histamine H1 receptor. It is classified as a phenothiazine derivative, which contributes to its pharmacological properties.
The synthesis of (E)-Olopatadine has been explored through various methods, with notable advancements aimed at improving yield and selectivity for the desired isomer.
Key Synthetic Pathways:
One innovative synthesis method involves treating isoxepac derivatives with thionyl chloride in methanol, followed by a Barbier reaction using allyl bromide and zinc to form the necessary allylic alcohol . Hydroboration followed by treatment with p-toluenesulfonic acid leads to the formation of a spiro tetrahydrofuran intermediate, which is subsequently converted into (E)-Olopatadine .
The molecular formula for (E)-Olopatadine is , and its structure features a dibenzo[b,e]oxepin core, which is characteristic of many antihistamines. The compound exhibits a specific stereochemistry denoted by its E configuration around the double bond connecting the carbon chain to the oxepin structure.
Structural Data:
(E)-Olopatadine participates in various chemical reactions that are critical for its synthesis and functionalization:
The reactions typically require careful control of conditions such as temperature, solvent choice, and reagent ratios to optimize yields and minimize by-products .
The mechanism of action for (E)-Olopatadine involves its competitive antagonism at the histamine H1 receptor sites, preventing histamine from exerting its effects on target tissues. Additionally, it stabilizes mast cells, thereby inhibiting the release of pro-inflammatory mediators such as leukotrienes and cytokines.
Key Mechanistic Insights:
(E)-Olopatadine possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for determining appropriate dosage forms and routes of administration .
The primary application of (E)-Olopatadine is in ophthalmology, particularly for treating allergic conjunctivitis. Its dual action as both an antihistamine and mast cell stabilizer makes it effective against symptoms such as itching, redness, and swelling associated with allergies.
Additional Applications:
The synthesis of (E)-olopatadine (chemical name: (E)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid; CAS: 113806-06-7) demands precise control over the exocyclic double bond geometry. Modern routes leverage phosphonium ylide chemistry and transition metal-catalyzed cyclization to achieve high stereoselectivity. The Wittig reaction remains a cornerstone, where [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide (CAS: 18355-96-9) is deprotonated with strong bases like n-butyllithium or tert-butyllithium to generate a reactive ylide. Subsequent condensation with 6,11-dihydro-11-oxodibenzo[b,e]oxepin-2-carbaldehyde derivatives yields predominantly the (E)-isomer when performed in anhydrous toluene at 105–110°C [8]. Crucially, the anion of the phosphonium salt and the cation of the base significantly influence stereoselectivity. For example, bromide anions paired with lithium cations favor (E)-olefin formation due to tighter ion pairing that stabilizes the erythro betaine intermediate, leading to anti-elimination [3].
Alternative approaches include Heck cyclization, where o-iodochlorobenzyl chloride and 2-(3-formyl-4-hydroxyphenyl)methyl acetate (CAS: 61874-04-2) undergo palladium-catalyzed coupling. This method achieves stereocontrol via ligand choice and reaction temperature but requires stringent anhydrous conditions and specialized catalysts [8]. A significant drawback is the formation of isomeric mixtures, necessitating chromatography for (E)-isomer purification. Recent innovations describe a one-pot Wittig protocol using tert-butyllithium in n-pentane, which simplifies the process and improves the (E)/(Z) ratio to >8:1, minimizing laborious separations [8].
Table 1: Key Stereoselective Synthesis Methods for (E)-Olopatadine
| Method | Key Reagents/Conditions | Stereoselectivity (E/Z Ratio) | Yield | Primary Advantages |
|---|---|---|---|---|
| Wittig Reaction | [3-(Dimethylamino)propyl]triphenylphosphonium Br·HBr, tert-BuLi, toluene, 105–110°C | 8:1 | 60–75% | High selectivity, scalable |
| Heck Cyclization | Pd(0) catalyst, o-iodochlorobenzyl chloride, 2-(3-formyl-4-hydroxyphenyl)methyl acetate | 3:1 | 40–55% | Convergent synthesis |
| Modified Grignard | Isoxepac, 3,3-dimethylaminopropyl magnesium chloride | <2:1 | 30–45% | Avoids phosphonium reagents |
(E)-Olopatadine is susceptible to hydrolytic degradation, primarily via ester cleavage and oxepin ring modifications. In aqueous solutions, such as ophthalmic formulations, the acetic acid side chain undergoes pH-dependent hydrolysis. Under alkaline conditions (pH > 8), nucleophilic hydroxide ions attack the carbonyl carbon of the ester group, forming the inactive carboxylic acid derivative, (E)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid. This reaction follows second-order kinetics, with degradation rates accelerating at elevated temperatures [2] [10]. Neutral hydrolysis is slower but significant in long-term storage, proceeding via a solvent-assisted mechanism where water acts as both nucleophile and solvent.
Acidic environments (pH < 3) protonate the ester carbonyl, enhancing electrophilicity and facilitating water attack. Additionally, the tertiary dimethylamino group may undergo acid-catalyzed N-demethylation, generating mono-desmethyl (E)-olopatadine as a minor impurity [1] [6]. Sterilization methods profoundly impact stability: heat sterilization (autoclaving at 121°C) accelerates hydrolysis 4-fold compared to filtration, as confirmed by UHPLC studies of eye drops. This is attributed to thermal energy lowering the activation barrier for ester bond cleavage [2].
Table 2: Hydrolytic Degradation Kinetics of (E)-Olopatadine
| Condition | Temperature | Degradation Rate Constant (k, h⁻¹) | Primary Degradant | Half-life (t₁/₂) |
|---|---|---|---|---|
| Alkaline (pH 9.0) | 25°C | 0.015 | (E)-Isoxepac | 46.2 h |
| Acidic (pH 2.0) | 25°C | 0.009 | Mono-desmethyl (E)-olopatadine | 77.0 h |
| Neutral (pH 7.4) | 25°C | 0.002 | (E)-Isoxepac | 346.5 h |
| Heat Sterilization | 121°C | 0.210 | Multiple (including ring-opened products) | 3.3 h |
Degradation products (DPs) of (E)-olopatadine are structurally characterized using UHPLC-UV/MS and NMR spectroscopy. In acidic media (0.1M HCl, 60°C), major DPs include:
Alkaline hydrolysis (0.1M NaOH, 60°C) generates:
Neutral conditions (water, 60°C) produce fewer DPs, with (E)-isoxepac dominating. Notably, the (Z)-isomer degrades 1.3× faster than the (E)-isomer under identical conditions due to increased steric strain around the Z-configured double bond, which facilitates nucleophilic attack [1] [6].
Oxidative degradation is catalyzed by peroxides, metals, or light, targeting the exocyclic double bond and dibenzoxepin nucleus. Hydrogen peroxide (3%) induces epoxidation at the electron-rich alkene, forming an unstable epoxide that rearranges to a diol or carbonyl derivatives. This pathway generates "Related Compound B" (m/z 353.2), which increases by 0.044% in heat-sterilized formulations versus 0.011% in filtered ones [2]. Metal-catalyzed oxidation (e.g., Fe³⁺/ascorbate) produces radical intermediates that fragment the molecule, yielding benzaldehyde derivatives via C-O bond scission [4] [10].
Photolytic degradation proceeds under UV light (300–400 nm), causing E-to-Z isomerization and ring cyclization. The conjugated system of (E)-olopatadine absorbs UV radiation, promoting π→π* transitions that rotate the double bond, forming the (Z)-isomer. Prolonged exposure generates a spirocyclic lactone via intramolecular nucleophilic attack of the carboxylic acid on the protonated imine, detectable at m/z 321.2 [1] [2]. Formulations with antioxidants (e.g., EDTA) reduce oxidative DPs by 60–70%, while amber glass packaging minimizes photoisomerization [10].
Table 3: Major Degradation Products of (E)-Olopatadine Under Stress Conditions
| Stress Condition | Key Degradant | m/z [M+H]⁺ | Proposed Structure | Formation Mechanism |
|---|---|---|---|---|
| Acidic Hydrolysis | Mono-desmethyl (E)-olopatadine | 323.2 | Demethylation at tertiary amine | Acid-catalyzed N-dealkylation |
| Alkaline Hydrolysis | (E)-Isoxepac | 337.2 | Ester hydrolysis product | Nucleophilic acyl substitution |
| Oxidation (H₂O₂) | Related Compound B | 353.2 | Epoxidized alkene | Peroxide-mediated epoxidation |
| Photolysis (UV) | Spirocyclic lactone | 321.2 | Intramolecular cyclization | Photoisomerization followed by nucleophilic attack |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5